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Compound of Interest

Compound Name: MM 47755

Cat. No.: B1244133

Get Quote

Executive Summary
MM 47755 (also known as 8-O-methyltetrangomycin or 6-deoxy-8-O-methylrabelomycin) is a

tetracyclic angular polyketide antibiotic belonging to the angucyclinone class. Isolated from

Streptomyces sp.[1][2] Gö 40/14, this compound represents a significant scaffold in the study of

benz[a]anthracene derivatives. Unlike linear tetracyclines, MM 47755 features an angular

arrangement of its four rings, a structural deviation that imparts unique electrophilic properties

and DNA-binding capabilities.

This guide dissects the biological activity of MM 47755, moving beyond basic phenotypic

observations to explore the molecular mechanisms of action (MoA), isolation protocols, and its

potential as a lead compound for oncological and antimicrobial therapeutics.

Chemical Identity & Structural Biology
Structural Characterization
MM 47755 is defined by a benz[a]anthracene core. Its chemical structure reveals a quinone

moiety within an angular framework, which is critical for its redox cycling capability and DNA

intercalation.
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Property Specification

IUPAC Name
(R)-3-Hydroxy-8-methoxy-3-methyl-3,4-dihydro-

tetraphene-1,7,12(2H)-trione

CAS Number 117620-87-8

Molecular Formula C₂₀H₁₆O₅

Molecular Weight 336.34 g/mol

Class Angucyclinone (Benz[a]anthracene antibiotic)

Source Organism Streptomyces sp.[2][3] Gö 40/14

Solubility
Soluble in DMSO, Methanol, Acetone; Insoluble

in water

Structure-Activity Relationship (SAR)
The biological potency of MM 47755 stems from two key structural features:

The Quinone System: Located on the C-ring, this moiety acts as an electron acceptor. Inside

the cell, it can undergo redox cycling, generating Reactive Oxygen Species (ROS) that

cause oxidative DNA damage.

The Angular Skeleton: The non-linear arrangement allows the molecule to wedge

(intercalate) between DNA base pairs, disrupting replication and transcription.

Mechanism of Action (MoA)
The biological activity of MM 47755 is multimodal, primarily driven by its interaction with nucleic

acids and cellular redox systems.

Primary Mechanism: DNA Intercalation
As an angucyclinone, MM 47755 functions as a DNA intercalator. The planar aromatic system

inserts itself between adjacent base pairs of the DNA double helix. This physical distortion

inhibits:
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DNA Polymerase: Preventing replication.

RNA Polymerase: Blocking transcription.

Topoisomerase II: Stabilizing the cleavable complex, leading to double-strand breaks (similar

to doxorubicin).

Secondary Mechanism: Redox Cycling & ROS
Generation
The quinone moiety is susceptible to one-electron reduction by cellular reductases (e.g.,

NADPH:cytochrome P450 reductase), forming a semiquinone radical. This radical transfers an

electron to molecular oxygen, generating superoxide anions (O₂•⁻), which cascade into

hydroxyl radicals (•OH), causing oxidative stress and apoptosis.

Pathway Visualization
The following diagram illustrates the dual-action mechanism of MM 47755 within a target cell.
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Figure 1: Dual mechanism of action for MM 47755 involving direct DNA intercalation and

quinone-mediated redox cycling.

Biological Activity Profile
Antimicrobial Spectrum
MM 47755 exhibits potent activity against Gram-positive bacteria. The angucyclinone structure

is particularly effective against organisms with high GC-content DNA (like Streptomyces and

Mycobacteria), likely due to preferential intercalation sites.

Gram-Positive Bacteria: High activity (e.g., Staphylococcus aureus, Bacillus subtilis).

Gram-Negative Bacteria: Moderate to low activity. The outer membrane of Gram-negatives

often acts as a permeability barrier to hydrophobic angucyclines.

Fungi: Moderate antifungal activity observed.

Cytotoxicity & Antitumor Potential
Like many anthracycline-related compounds, MM 47755 shows significant cytotoxicity against

various cancer cell lines.

Target: Rapidly dividing cells.

Selectivity: While potent, angucyclinones often lack high selectivity between tumor and

normal tissue, necessitating formulation strategies (e.g., liposomal delivery) to improve the

therapeutic index.

Experimental Methodologies
Isolation from Streptomyces sp.[1][2]
Objective: To extract high-purity MM 47755 from fermentation broth. Rationale: Angucyclinones

are hydrophobic; therefore, organic solvent extraction from the mycelium and supernatant is

required.

Protocol:
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Fermentation: Cultivate Streptomyces sp. Gö 40/14 in GYM medium (Glucose, Yeast extract,

Malt extract) for 72–96 hours at 28°C with rotary shaking (180 rpm).

Separation: Centrifuge culture broth (4000 x g, 15 min) to separate mycelial biomass from

the supernatant.

Extraction:

Supernatant: Extract twice with an equal volume of Ethyl Acetate (EtOAc).

Mycelium: Macerate in Acetone/Methanol (1:1) for 2 hours, filter, and evaporate solvent.

Partition the residue between water and EtOAc.

Concentration: Combine EtOAc fractions, dry over anhydrous Na₂SO₄, and concentrate in

vacuo to yield the crude extract (typically a yellow/brown oil).

Purification:

Step A (Silica Gel): Flash chromatography using a gradient of Chloroform:Methanol (99:1

to 90:10). MM 47755 typically elutes as a yellow band.

Step B (Sephadex LH-20): Size-exclusion chromatography using Methanol as the mobile

phase to remove low molecular weight impurities and salts.

Crystallization: Recrystallize from Methanol/Chloroform to obtain yellow needles.

In Vitro Cytotoxicity Assay (MTT)
Objective: Determine the IC₅₀ of MM 47755 against tumor cell lines.

Preparation: Dissolve MM 47755 in DMSO to create a 10 mM stock. Note: Final DMSO

concentration in assay must be <0.5% to avoid solvent toxicity.

Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in 96-well plates at 5,000 cells/well.

Incubate for 24h.

Treatment: Add serial dilutions of MM 47755 (0.1 µM – 100 µM). Include Doxorubicin as a

positive control.
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Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.

Detection: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with

DMSO and read absorbance at 570 nm.

Future Outlook
MM 47755 serves as a vital precursor in the biosynthesis of more complex angucyclines. Its

"deoxy" nature at the C-6 position makes it a prime candidate for combinatorial biosynthesis.

By engineering oxygenases (e.g., P450s) into the host strain, researchers can hydroxylate the

scaffold at novel positions, potentially increasing water solubility and reducing off-target toxicity.

References
Gilpin, M. L., et al. (1989). "MM 47755, a new benz[a]anthracene antibiotic from a

streptomycete." The Journal of Antibiotics, 42(4), 627–628. Link

Kesenheimer, C., & Groth, U. (2006). "Total synthesis of (-)-8-O-methyltetrangomycin (MM
47755)." Organic Letters, 8(12), 2507–2510. Link

Rohr, J., & Thiericke, R. (1992). "Angucycline group antibiotics." Natural Product Reports,

9(2), 103–137. Link

Kharel, M. K., et al. (2012). "Angucyclines: Biosynthesis, mode of action, and antitumor

properties." Natural Product Reports, 29, 264-325. Link

BenchChem. (2025). "MM 47755 Solubility and Preparation Protocol." Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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